An In-Depth Technical Guide to (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone
An In-Depth Technical Guide to (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone
Abstract
This technical guide provides a comprehensive overview of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and methods for its spectroscopic characterization. As a key building block, this compound incorporates the 2-fluoropyridine and piperazine moieties, both of which are prevalent in a wide range of biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering foundational knowledge and practical methodologies for the synthesis and analysis of this versatile chemical entity.
Introduction: Significance of the Fluoropyridine-Piperazine Scaffold
The molecular architecture of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone represents a confluence of two privileged scaffolds in modern drug discovery: the fluorinated pyridine ring and the piperazine heterocycle. Fluorine substitution in aromatic systems is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[1] The piperazine ring, a common pharmacophore, often serves as a versatile linker or a basic center that can be functionalized to optimize pharmacokinetic profiles and target engagement.[2] Consequently, compounds integrating these two motifs are frequently investigated as intermediates or final drug candidates in various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5] This guide focuses specifically on the title compound, providing the core technical data required for its effective utilization in a research and development setting.
Chemical Identity and Structural Elucidation
The fundamental identity of a chemical compound is rooted in its structure and nomenclature. This section provides the essential identifiers for (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone.
2.1. Nomenclature and Identifiers
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Systematic (IUPAC) Name: (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone
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CAS Number: 1204739-13-3
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Molecular Formula: C₁₀H₁₂FN₃O
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Molecular Weight: 209.22 g/mol
2.2. Core Chemical Structure
The structure consists of a 2-fluoropyridine ring connected to a piperazine ring via a carbonyl (methanone) linker. The fluorine atom is positioned at the 2-position of the pyridine ring, ortho to the nitrogen atom, which significantly influences the ring's electronic character. The amide bond is formed between the carboxylic acid functionality of the pyridine ring (position 3) and one of the nitrogen atoms of the piperazine ring.
Caption: Chemical structure of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.
| Property | Value | Source |
| Molecular Weight | 209.22 g/mol | Calculated |
| Topological Polar Surface Area | 45.2 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
Synthesis and Mechanistic Considerations
The most direct and common synthesis of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone involves the amidation reaction between a 2-fluoronicotinic acid derivative and piperazine. To ensure regioselectivity and avoid the common issue of di-acylation of the piperazine ring, a protecting group strategy is often employed.[7]
4.1. Synthetic Workflow Overview
The synthesis can be conceptualized as a three-stage process:
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Activation of Carboxylic Acid: 2-Fluoronicotinic acid is converted to a more reactive species, typically an acyl chloride, to facilitate the subsequent amidation.
-
Protected Amidation: The activated acyl chloride is reacted with a mono-protected piperazine (e.g., N-Boc-piperazine). The protecting group ensures that the reaction occurs on only one of the piperazine nitrogens.
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Deprotection: The protecting group is removed under acidic conditions to yield the final product.
Caption: General workflow for the synthesis of the title compound.
4.2. Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of 2-Fluoronicotinoyl Chloride
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Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.[8] The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride gas. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
-
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoronicotinic acid (1.0 eq).
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Add thionyl chloride (2.0-3.0 eq) slowly at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.
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The resulting crude 2-fluoronicotinoyl chloride is typically a yellow to brown oil or solid and is used directly in the next step without further purification.[8]
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Step 2: Synthesis of tert-Butyl 4-(2-fluoronicotinoyl)piperazine-1-carboxylate
-
Causality: The tert-butoxycarbonyl (Boc) group on N-Boc-piperazine deactivates one nitrogen atom, allowing the other to act as a nucleophile.[7] Triethylamine (Et₃N) or another non-nucleophilic base is used to scavenge the HCl byproduct generated during the acylation, driving the reaction to completion.
-
Procedure:
-
Dissolve N-Boc-piperazine (1.1 eq) and triethylamine (1.5 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
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Dissolve the crude 2-fluoronicotinoyl chloride (1.0 eq) from Step 1 in anhydrous DCM and add it dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product, which can be purified by flash column chromatography (silica gel).
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Step 3: Deprotection to Yield (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone
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Causality: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) cleaves the Boc group by protonating the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, releasing the free secondary amine.
-
Procedure:
-
Dissolve the purified product from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone.
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Spectroscopic Characterization
Structural confirmation and purity assessment are typically performed using a combination of NMR spectroscopy and mass spectrometry. While experimental data for the title compound is not widely published in peer-reviewed journals, the expected spectral characteristics can be predicted based on analogous structures.[9][10][11]
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the anticipated chemical shifts (δ) in ¹H and ¹³C NMR spectra. Shifts are referenced to TMS (0 ppm) and are solvent-dependent (typically conducted in CDCl₃ or DMSO-d₆).[12]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Pyridine-H | ~8.2-8.3 | d | H at C6 |
| Pyridine-H | ~7.8-8.0 | t | H at C4 |
| Pyridine-H | ~7.3-7.5 | t | H at C5 |
| Piperazine-H | ~3.8-4.0 | br s | 4H, -CH₂-N-CO- |
| Piperazine-H | ~3.0-3.2 | br s | 4H, -CH₂-NH- |
| Piperazine-H | ~2.0-2.5 | br s | 1H, -NH- |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~165-168 | C=O |
| Pyridine C-F | ~158-162 (d, ¹JCF ≈ 240 Hz) | C2 |
| Pyridine C-H | ~148-151 (d) | C6 |
| Pyridine C-H | ~140-143 | C4 |
| Pyridine C-H | ~122-125 | C5 |
| Pyridine C-CO | ~120-123 | C3 |
| Piperazine C | ~45-50 | -CH₂-N-CO- |
| Piperazine C | ~42-46 | -CH₂-NH- |
Note: The fluorine atom will cause splitting of adjacent carbon and proton signals (J-coupling), which is a key diagnostic feature.
5.2. Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.
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Calculated Exact Mass: 209.0964
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Expected [M+H]⁺: 210.1042
Applications in Research and Development
(2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The free secondary amine of the piperazine ring is a convenient handle for further functionalization through reactions such as:
-
Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents.[7]
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Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides.
-
Nucleophilic Aromatic Substitution (SₙAr): Coupling with activated aryl or heteroaryl halides.[2]
These derivatization strategies have been employed to create libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in bacterial replication.[5][13][14] The presence of the 2-fluoropyridine moiety is particularly relevant in the design of inhibitors where interactions with the pyridine nitrogen or fluorine atom can be crucial for binding potency and selectivity.
Conclusion
This technical guide has detailed the essential chemical information for (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone. Its structure, properties, a robust synthesis protocol, and expected analytical characterization have been presented. The strategic combination of a fluorinated pyridine and a reactive piperazine moiety makes this compound a highly valuable and versatile building block for the synthesis of novel chemical entities in drug discovery and materials science. The provided methodologies and data serve as a solid foundation for researchers aiming to incorporate this scaffold into their synthetic programs.
References
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MDPI. (2023, May 23). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Available at: [Link]
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Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Available at: [Link]
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PubMed. (1999, June 17). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Available at: [Link]
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PubMed. (2001, September 13). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Available at: [Link]
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PMC. (2024, August 22). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Available at: [Link]
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ResearchGate. 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Available at: [Link]
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MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
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ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available at: [Link]
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ResearchGate. (2023, May 9). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Available at: [Link]
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PubMed. (2006, January 15). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Available at: [Link]
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PubChem. 4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide. Available at: [Link]
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Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Available at: [Link]
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